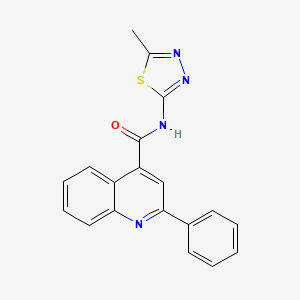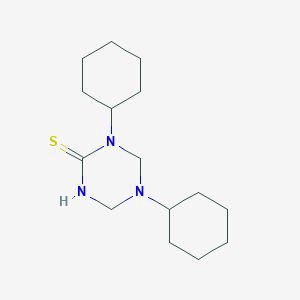
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine, also known as FMeP or NSC-348884, is a synthetic compound that has gained interest in the field of cancer research due to its potential as an anticancer agent. FMeP belongs to the class of piperazine derivatives and has been found to exhibit cytotoxic effects on a variety of cancer cells.
作用機序
The mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to involve the disruption of cellular processes that are important for cancer cell survival. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to inhibit the activity of the proteasome, which is a cellular complex that is involved in the degradation of proteins. By inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine can disrupt cellular processes that are dependent on the degradation of specific proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects on cancer cells. In addition to inhibiting the proteasome, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been found to induce the accumulation of reactive oxygen species (ROS) in cancer cells. ROS are highly reactive molecules that can damage cellular components, leading to cell death. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce DNA damage in cancer cells, which can lead to cell death or senescence.
実験室実験の利点と制限
One advantage of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine is that it exhibits cytotoxic effects on a variety of cancer cells, making it a potentially useful agent for the treatment of multiple types of cancer. However, 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine also has limitations, including its low solubility in water and its potential toxicity to normal cells. These limitations can make it difficult to use 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in in vivo experiments.
将来の方向性
There are several future directions for research on 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine. One direction is to investigate the mechanism of action of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine in more detail, including the specific proteins and pathways that are targeted by the compound. Another direction is to develop more effective formulations of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine that can improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to evaluate the in vivo efficacy of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine and its potential as a therapeutic agent for cancer.
合成法
The synthesis of 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine.
科学的研究の応用
1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine exhibits cytotoxic effects on a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 1-(2-furylmethyl)-4-(3-methoxybenzoyl)piperazine has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)17(20)19-9-7-18(8-10-19)13-16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWLOGWBVVXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973856 |
Source


|
| Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Furan-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone | |
CAS RN |
5832-05-3 |
Source


|
| Record name | {4-[(Furan-2-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


